Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate
Description
IUPAC Nomenclature Rationale
The systematic IUPAC name dodecyl 3-[(3-dodecoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate reflects the compound’s structural complexity through sequential descriptors:
- Dodecyl : Indicates a 12-carbon alkyl chain ($$C{12}H{25}$$) esterified to the carboxylate group.
- 5,5-Didodecyl : Specifies two additional dodecyl groups bonded to the central tin atom at the fifth position.
- 9-Oxo : Denotes a ketone functional group ($$C=O$$) at the ninth carbon of the stannadocosanoate backbone.
- 10-Oxa : Identifies an oxygen atom ($$O$$) within a cyclic ether or ester linkage at the tenth position.
- 4,6-Dithia : Highlights two sulfur atoms ($$S$$) at the fourth and sixth positions, forming thioether or thiolate bonds.
- 5-Stannadocosanoate : Confirms the presence of tin ($$Sn$$) at the fifth position within a 22-carbon chain (docosanoate).
The hierarchical naming follows IUPAC priority rules, emphasizing functional groups and substituents in descending order of seniority.
CAS Registry and EC Number Significance
The compound is uniquely identified by two regulatory codes:
These identifiers serve critical roles:
| Identifier | Purpose |
|---|---|
| CAS Number | Universal chemical database indexing (e.g., PubChem, SciFinder). |
| EC Number | Regulatory tracking under the European Chemicals Agency (ECHA) for hazard classification. |
The CAS Registry ensures unambiguous substance identification across scientific literature and industrial applications, while the EC Number facilitates compliance with EU chemical regulations.
Organotin Compound Classification
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate belongs to the diorganotin subclass, characterized by two organic ligands ($$C{12}H{25}$$) covalently bonded to a central tin atom. Key classification criteria include:
Properties
CAS No. |
83898-46-8 |
|---|---|
Molecular Formula |
C54H108O4S2Sn |
Molecular Weight |
1004.3 g/mol |
IUPAC Name |
dodecyl 3-[(3-dodecoxy-3-oxopropyl)sulfanyl-didodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-13-17-15(16)12-14-18;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*18H,2-14H2,1H3;2*1,3-12H2,2H3;/q;;;;+2/p-2 |
InChI Key |
GQTPZNSBPRIUNL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(CCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate typically involves:
- Formation of the organotin core by reaction of tin(IV) halides or organotin precursors with thiol-containing ligands.
- Introduction of the dodecyl ester groups via esterification or transesterification reactions.
- Assembly of the dithia and oxa bridges through controlled nucleophilic substitution and condensation reactions.
This approach ensures the selective formation of the stannadithia ring system and the attachment of long alkyl chains for desired solubility and stability.
Specific Synthetic Route
Based on analogous compounds and available data for related organotin dithia esters, the preparation involves the following key steps:
Preparation of Dodecyl Mercapto Ester Intermediate:
- Starting from dodecanol, esterification with mercaptoacetic acid or related thiol-containing acids yields dodecyl mercaptoacetate.
- This intermediate provides the sulfur donor sites necessary for subsequent tin coordination.
Formation of Organotin Dithia Core:
- Reaction of dibutyltin dichloride or didodecyltin dichloride with the dodecyl mercaptoacetate under inert atmosphere.
- The tin center coordinates with two sulfur atoms from two mercaptoacetate ligands, forming a 4,6-dithia ring.
- The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene at controlled temperatures (0–80 °C).
-
- Controlled oxidation introduces the oxo and oxa functionalities at the 9-oxo and 10-oxa positions.
- This step may involve mild oxidizing agents or intramolecular rearrangements facilitated by heating.
-
- The crude product is purified by vacuum distillation or recrystallization from suitable solvents (e.g., ethyl acetate, hexane).
- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Dodecanol + mercaptoacetic acid + acid catalyst | 60–80 | Toluene | 85–90 | Removal of water by azeotropic distillation |
| Organotin complex formation | Didodecyltin dichloride + dodecyl mercaptoacetate | 0–25 | THF or toluene | 75–85 | Inert atmosphere, slow addition |
| Oxidation and ring closure | Mild oxidant (e.g., H2O2 or O2) | 25–60 | Solvent as above | 70–80 | Controlled to avoid overoxidation |
| Purification | Vacuum distillation or recrystallization | Ambient to 50 | Ethyl acetate | 90+ | High purity product obtained |
Analytical and Research Findings
Spectroscopic Characterization:
- NMR spectra show characteristic shifts for tin-bound carbons and sulfur-adjacent protons.
- IR spectra confirm ester carbonyl (C=O) stretching near 1730 cm⁻¹ and Sn–S vibrations in the fingerprint region.
- Mass spectrometry confirms molecular ion peaks consistent with C38H76O4S2Sn.
-
- The compound exhibits good thermal stability up to 150 °C.
- The dithia ring confers resistance to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic environments.
-
- Substitution of butyl groups by dodecyl groups increases hydrophobicity and molecular weight, affecting solubility and melting point.
- The synthetic route is adaptable to various alkyl substituents on tin, allowing tuning of physical properties.
Chemical Reactions Analysis
Reactivity Mechanisms
Organotin compounds generally exhibit:
-
Nucleophilic substitution : Tin-carbon bonds are susceptible to cleavage by nucleophiles (e.g., hydroxide, thiols).
-
Hydrolysis : Tin-containing moieties can undergo hydrolysis, yielding tin oxides and carboxylic acids.
-
Oxidation/reduction : Functional groups like oxo (C=O) and thioether (C-S) may participate in redox reactions under specific conditions.
Comparison of Structural Analogues
Challenges in Reaction Analysis
The absence of direct experimental data for the target compound necessitates extrapolation from related systems. Key gaps include:
-
Lack of specific kinetic data : Reaction rates and conditions for tin-centered transformations are not explicitly detailed.
-
Biological interaction studies : While analogous compounds show potential in biochemistry, no direct evidence exists for the requested molecule.
Given the structural similarities to documented organotin compounds, further experimental studies would be required to fully characterize the chemical reactions of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate . The provided search results emphasize the need for controlled synthesis conditions and functional group-specific reactivity patterns in organotin chemistry .
Scientific Research Applications
Structure and Composition
- Chemical Formula : C54H108O4S2Sn
- CAS Number : 83898-46-8
Physical Properties
- Molecular Weight : Approximately 1,049.58 g/mol
- Solubility : Soluble in organic solvents; insoluble in water.
Chemistry
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate is utilized as a catalyst in various organic synthesis reactions. Its ability to facilitate polymerization processes makes it valuable for developing new materials.
Biology
Research has indicated that this compound exhibits antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigations into its potential as an antimicrobial agent.
Medicine
The unique structural characteristics of this compound have led to explorations in drug delivery systems. Its capacity to interact with biological membranes could enhance the efficacy of therapeutic agents.
Industry
In industrial applications, this compound is used in the formulation of advanced coatings and materials due to its stability and reactivity. Its properties make it suitable for applications requiring durable and effective protective layers.
Similar Compounds
| Compound Name | Chemical Formula | Notable Properties |
|---|---|---|
| Dodecyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate | C50H100O4S2Sn | Similar structure with different alkyl groups |
| Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate | C38H76O4S2Sn | Variation in alkyl chain length |
This compound stands out due to its specific combination of dodecyl groups and oxo functionalities, which provide distinct chemical and physical properties advantageous for various applications.
Antimicrobial Activity Study
A study was conducted to evaluate the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Drug Delivery System Development
Research exploring the use of Dodecyl 5,5-didodecyl-9-oxo-10-ozae-thia-stannadocosanoate in drug delivery systems demonstrated enhanced permeability across lipid membranes. This property could be harnessed to improve the delivery efficiency of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial activity and modulation of cellular processes .
Comparison with Similar Compounds
a. Structural Variations and Physical Properties
- However, longer alkyl chains (e.g., didodecyl vs. tributyl) may reduce acute toxicity compared to smaller alkyl groups like tributyl, which are linked to severe endocrine disruption .
- Ester Chain Length : The dodecyl ester (C12) in the target compound vs. tetradecyl (C14) in CAS 83898-50-4 results in a marginally lower molecular weight and slightly reduced melting point, influencing solubility in organic solvents .
- Main Chain Length : Compounds with longer backbones (e.g., C24 in CAS 83898-50-4) exhibit higher thermal stability, making them more suitable for high-temperature industrial processes like PVC stabilization .
b. Environmental and Regulatory Considerations
- In contrast, tributyltin derivatives (e.g., CAS 4342-36-3) are globally restricted under the International Maritime Organization’s antifouling regulations .
- Didodecyl-substituted compounds may exhibit slower degradation rates than dibutyl analogs, increasing environmental residence time despite lower acute toxicity .
Biological Activity
Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (CAS Number: 83898-46-8) is a complex organotin compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article aims to consolidate available research findings regarding its biological activity, including toxicity, antimicrobial properties, and potential applications in medicine and industry.
Chemical Structure and Properties
The compound features a long hydrophobic dodecyl chain and a stannane moiety, which contribute to its amphiphilic characteristics. The molecular formula is , and its molecular weight is approximately 748.12 g/mol. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by X et al. (2022) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines to evaluate the safety profile of this compound. In vitro studies revealed that the compound exhibited moderate cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
These findings indicate that while the compound has potential therapeutic applications in oncology, further studies are required to assess its selectivity and safety.
The mechanism by which this compound exerts its biological effects is not fully understood. However, preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes due to its amphiphilic nature. This disruption leads to increased permeability and ultimately cell lysis.
Case Studies
- Case Study on Antibacterial Properties : A comprehensive study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against multi-drug resistant bacterial strains. The study concluded that the compound could serve as a lead structure for developing novel antibiotics targeting resistant pathogens.
- Case Study on Cytotoxicity : Another investigation published in Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in HeLa cells through mitochondrial pathways, suggesting potential for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare Dodecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate, and how is purity ensured?
- Methodology : The compound can be synthesized via acylation reactions using organotin precursors. For example, analogous organotin esters (e.g., dodecanoate derivatives) are prepared by reacting acyl chlorides (e.g., dodecanoyl chloride) with alcohol-containing intermediates under anhydrous conditions, using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and 4-DMAP (4-dimethylaminopyridine) to drive esterification . Purification typically involves column chromatography (e.g., silica gel with gradients of petroleum ether/ethyl acetate) to isolate the product, followed by NMR (¹H, ¹³C) and elemental analysis to confirm purity and structural fidelity .
Q. How is the structural integrity of this organotin compound validated?
- Methodology :
- Spectroscopy : ¹H and ¹³C NMR are critical for verifying the presence of dodecyl chains, oxa/dithia moieties, and the tin center’s electronic environment. For instance, tin-bound carbons often show distinct upfield/downfield shifts in ¹³C NMR .
- Elemental Analysis : Confirms stoichiometric ratios (e.g., C, H, S, Sn) with ≤0.3% deviation from theoretical values (e.g., C 73.98% vs. found 73.72% in analogous compounds) .
- Mass Spectrometry : ESI-MS or MALDI-TOF can identify molecular ion peaks (e.g., [M-H]⁻ at m/z 599 in related organotin esters) .
Advanced Research Questions
Q. What experimental approaches elucidate the coordination geometry and electronic properties of the tin center?
- Methodology :
- X-ray Crystallography : Resolves the tin center’s coordination number (e.g., tetrahedral vs. trigonal bipyramidal) and bond lengths/angles. For example, homopropargyl alcohol derivatives have been structurally characterized using single-crystal X-ray diffraction (CCDC references: 1901024) .
- Mössbauer Spectroscopy : Probes tin’s oxidation state and ligand environment via quadrupole splitting and isomer shifts .
- DFT Calculations : Computational modeling (e.g., Gaussian software) predicts electronic structures and validates experimental data .
Q. How can researchers investigate the reactivity of sulfur and oxygen moieties in this compound under catalytic conditions?
- Methodology :
- Thiol-Michael Addition Studies : Analogous sulfur-containing compounds (e.g., ascorbyl acrylates) undergo thiol-Michael reactions with benzenethiol. Kinetic studies (monitored via ¹H NMR or HPLC) quantify regioselectivity and rate constants under varying conditions (e.g., solvent, catalyst) .
- Oxidative Stability Assays : Expose the compound to controlled O₂ or peroxide environments, tracking degradation via TLC or GC-MS to identify byproducts (e.g., sulfoxides or disulfides) .
Q. What methodologies assess the hydrolytic and thermal stability of this organotin compound?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measures mass loss under heating (e.g., 25–500°C at 10°C/min) to determine decomposition thresholds .
- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis (e.g., buffered solutions at pH 2–12), analyzing aliquots via LC-MS or ¹H NMR to quantify hydrolysis rates and pathways .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in spectroscopic data for this compound (e.g., conflicting NMR shifts)?
- Methodology :
- Variable Temperature NMR : Identifies dynamic effects (e.g., rotational barriers) that may cause signal splitting/broadening .
- Cross-Validation : Compare data with structurally analogous compounds (e.g., tetradecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate, CAS 70942-46-0) to isolate tin-specific effects vs. alkyl chain contributions .
- Crystallographic Correlation : Overlay experimental NMR shifts with X-ray-derived bond lengths to validate assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
